molecular formula C22H26O9S2 B4880183 diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate

diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate

Cat. No. B4880183
M. Wt: 498.6 g/mol
InChI Key: QOEPCNAXHAEKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate, commonly known as OPDP, is a chemical compound used in scientific research. It is a bifunctional reagent that is used to crosslink proteins and peptides. OPDP is a powerful tool in the field of biochemistry, allowing researchers to study protein-protein interactions and protein structure.

Mechanism of Action

OPDP works by crosslinking proteins and peptides through the formation of covalent bonds between amino acid residues. This crosslinking stabilizes protein complexes and allows for the study of protein-protein interactions.
Biochemical and Physiological Effects:
OPDP does not have any direct biochemical or physiological effects. Its effects are limited to the crosslinking of proteins and peptides.

Advantages and Limitations for Lab Experiments

OPDP has several advantages for lab experiments. It is a powerful tool for studying protein-protein interactions and protein structure. It is also relatively easy to use and can be applied to a wide range of proteins and peptides.
However, OPDP has some limitations. It is a toxic compound and must be handled with care. It can also crosslink proteins indiscriminately, leading to the formation of non-specific protein complexes. This can make it difficult to interpret experimental results.

Future Directions

For the use of OPDP include the study of membrane proteins and the development of new crosslinking reagents.

Synthesis Methods

OPDP can be synthesized through a multi-step process. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with diethyl malonate, followed by the reduction of the resulting product with sodium dithionite. The second step involves the reaction of the resulting product with 4-hydroxybenzenesulfonyl chloride to form OPDP.

Scientific Research Applications

OPDP is widely used in scientific research for crosslinking proteins and peptides. It is used to study protein-protein interactions, protein structure, and protein function. OPDP is particularly useful in the study of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.

properties

IUPAC Name

ethyl 3-[4-[4-(3-ethoxy-3-oxopropyl)sulfonylphenoxy]phenyl]sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O9S2/c1-3-29-21(23)13-15-32(25,26)19-9-5-17(6-10-19)31-18-7-11-20(12-8-18)33(27,28)16-14-22(24)30-4-2/h5-12H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEPCNAXHAEKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[4-[4-(3-ethoxy-3-oxopropyl)sulfonylphenoxy]phenyl]sulfonylpropanoate

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